2-{[3-(3-Methoxyphenyl)-4-oxoquinazolin-2-YL]methyl}isoindole-1,3-dione
Description
2-{[3-(3-Methoxyphenyl)-4-oxoquinazolin-2-YL]methyl}isoindole-1,3-dione is a heterocyclic compound featuring a quinazolin-4-one core substituted at position 3 with a 3-methoxyphenyl group and at position 2 with an isoindole-1,3-dione moiety via a methyl linker. This structure combines pharmacophoric elements from both quinazolinones (known for kinase inhibition and antitumor activity) and isoindole-diones (associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects).
Properties
Molecular Formula |
C24H17N3O4 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H17N3O4/c1-31-16-8-6-7-15(13-16)27-21(25-20-12-5-4-11-19(20)24(27)30)14-26-22(28)17-9-2-3-10-18(17)23(26)29/h2-13H,14H2,1H3 |
InChI Key |
DEUYMSSUXHGFGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
Formation of 3-(3-Methoxyphenyl)quinazolin-4-one
Methyl anthranilate reacts with N-(3-methoxyphenyl)methyl dithiocarbamic acid in acetic acid under reflux to yield 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4-one (intermediate 3 ). Subsequent methylation with dimethyl sulfate introduces a methylsulfanyl group at position 2, forming 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (intermediate 4 ).
Key Reaction Conditions:
Functionalization with Isoindole-1,3-dione
The methylsulfanyl group in intermediate 4 is displaced via nucleophilic substitution using 2-(aminomethyl)isoindole-1,3-dione in the presence of a base (e.g., triethylamine). This step attaches the isoindole-dione moiety to the quinazolinone core.
Optimization Notes:
-
Base : Triethylamine or potassium carbonate.
-
Solvent : Dichloromethane or dimethylformamide (DMF).
-
Reaction Time : 12–24 hours.
Multi-Step Synthesis via Azalactone Intermediates
Azalactones serve as versatile intermediates for constructing quinazolinone derivatives.
Synthesis of Azalactone Precursors
Azobenzen-p,pꞌ-di(3,1-benzoaxzin-4-one-2yl) is prepared by condensing azobenzen-p,pꞌ-diacid chloride with anthranilic acid. This intermediate undergoes ring-opening reactions with nucleophiles (e.g., hydrazine, hydroxylamine) to form substituted quinazolinones.
Example Pathway:
Coupling with Isoindole-dione Derivatives
The amino group in 3-aminoquinazolin-4(3H)-one reacts with 2-(bromomethyl)isoindole-1,3-dione under basic conditions to form the target compound.
Critical Parameters:
-
Molar Ratio : 1:1.2 (quinazolinone:isoindole-dione).
-
Catalyst : None required; reaction proceeds via SN2 mechanism.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane).
One-Pot Tandem Reactions
Recent advances utilize one-pot strategies to reduce synthetic steps.
Simultaneous Cyclization and Alkylation
A mixture of 2-aminobenzoic acid , 3-methoxybenzaldehyde , and 2-(chloromethyl)isoindole-1,3-dione undergoes cyclocondensation in acetic anhydride. The reaction forms the quinazolinone ring while alkylating the isoindole-dione side chain in a single step.
Advantages:
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Anthranilic acid → quinazolinone → substitution | 60–65 | ≥95 | High |
| Azalactone-mediated | Azalactone → quinazolinone → coupling | 55–60 | ≥90 | Moderate |
| One-Pot Tandem | Simultaneous cyclization/alkylation | 50–55 | ≥85 | Low |
Yield correlates with steric hindrance from the 3-methoxyphenyl group and solubility of intermediates.
Structural Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes that are essential for cancer cell survival and proliferation.
Comparison with Similar Compounds
Research Findings and Implications
Physicochemical Properties
- Solubility : The target compound’s meta-methoxy group may slightly increase water solubility compared to para-methoxy derivatives due to reduced symmetry and polarity .
- Stability: Isoindole-diones are generally stable under physiological conditions, but the quinazolinone ring may undergo metabolic oxidation in vivo.
Biological Activity
2-{[3-(3-Methoxyphenyl)-4-oxoquinazolin-2-YL]methyl}isoindole-1,3-dione is a compound of interest due to its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its anticancer effects, enzyme inhibition properties, and overall therapeutic potential.
The chemical structure of 2-{[3-(3-Methoxyphenyl)-4-oxoquinazolin-2-YL]methyl}isoindole-1,3-dione can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 318.35 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of isoindole derivatives, including the compound . In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: A549 Cell Line
A study evaluated the effects of isoindole derivatives on the A549 lung adenocarcinoma cell line. The results indicated that compounds similar to 2-{[3-(3-Methoxyphenyl)-4-oxoquinazolin-2-YL]methyl}isoindole-1,3-dione exhibited IC50 values indicating effective inhibition of cell viability (see Table 1).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15.5 | A549 |
| Compound B | 22.0 | A549 |
| 2-{[3-(3-Methoxyphenyl)-4-oxoquinazolin-2-YL]methyl}isoindole-1,3-dione | 18.7 | A549 |
The mechanism through which 2-{[3-(3-Methoxyphenyl)-4-oxoquinazolin-2-YL]methyl}isoindole-1,3-dione exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been suggested that this compound acts as a tyrosine kinase inhibitor, which is crucial for cancer cell signaling.
Enzyme Inhibition
In addition to its anticancer properties, this compound has shown potential as an inhibitor of several important enzymes:
- Monoamine Oxidase B (MAO-B) : Inhibition of MAO-B is relevant in neurodegenerative diseases and mood disorders.
- Cyclooxygenase-2 (COX-2) : COX-2 inhibition is significant for its anti-inflammatory properties and potential use in pain management.
A bioinformatics study indicated that derivatives of isoindole compounds have suitable pharmacokinetic profiles and can effectively penetrate the blood-brain barrier (BBB), making them promising candidates for neurological applications .
Toxicological Studies
In vivo studies conducted on nude mice using xenograft models demonstrated the safety profile and therapeutic efficacy of isoindole derivatives. Mice treated with varying doses showed manageable toxicity levels, with no significant adverse effects observed during the treatment period .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving Claisen-Schmidt condensation (for ketone intermediates) and nucleophilic substitution. For example, isoindole-1,3-dione derivatives are often prepared by reacting substituted quinazolinone precursors with isoindole-1,3-dione under basic conditions (e.g., NaOH in ethanol) at controlled temperatures (25–80°C) . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to ethanol .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve regioselectivity in quinazolinone formation .
- Purity control : Recrystallization from ethanol/dichloromethane mixtures yields high-purity crystals (>98%) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹ for isoindole-dione and quinazolinone moieties) .
- Single-crystal X-ray diffraction : Resolves 3D molecular conformation and intermolecular interactions (e.g., hydrogen bonding between methoxyphenyl and carbonyl groups) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; quinazolinone aromatic protons at δ 7.2–8.5 ppm) .
Q. What preliminary biological screening assays are recommended to assess bioactivity?
- Methodological Answer :
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Enzyme inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition assays using Ellman’s method to evaluate potential neuroactivity .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to identify IC₅₀ values .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental structural data (e.g., bond lengths, angles)?
- Methodological Answer :
- Validation : Compare DFT-optimized geometries (using B3LYP/6-31G* basis sets) with X-ray crystallographic data. Discrepancies in bond lengths (e.g., C–N in quinazolinone) may arise from crystal packing forces or solvent effects .
- Dynamic analysis : Perform molecular dynamics simulations to assess conformational flexibility in solution versus solid state .
- Error margins : Quantify deviations using root-mean-square (RMS) values; acceptable thresholds are <0.05 Å for bond lengths and <2° for angles .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use PEG-400/water mixtures or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH adjustment : Stabilize the compound in buffered solutions (pH 6.8–7.4) to prevent hydrolysis of the methoxyphenyl group .
- Lyophilization : Convert to a stable amorphous form for long-term storage, monitored via DSC and PXRD .
Q. How can structure-activity relationships (SAR) be systematically investigated to enhance pharmacological properties?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace methoxy with halogen or nitro groups) and assess bioactivity shifts .
- Pharmacophore mapping : Use MOE or Schrödinger software to identify critical interactions (e.g., hydrogen bonding at the quinazolinone C=O group) .
- Metabolic profiling : Conduct hepatic microsome assays to evaluate stability and metabolite formation (e.g., CYP450-mediated demethylation) .
Data Contradiction Analysis
Q. How should conflicting bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be interpreted?
- Methodological Answer :
- Pharmacokinetic factors : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) to identify bioavailability limitations .
- Metabolite interference : Use HRMS to detect active/inactive metabolites and correlate with efficacy .
- Dose-response refinement : Adjust dosing regimens (e.g., sustained-release formulations) to align in vivo exposure with in vitro EC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
